T3-ATA (S-isomer)
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Overview
Description
T3-ATA (S-isomer) is the S-isomer of T3-ATA, which is the active form of the thyroid hormone. It is known for its role in regulating various physiological processes, including metabolism, growth, and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T3-ATA (S-isomer) involves several steps, including the iodination of specific aromatic rings and the coupling of amino acids. The reaction conditions typically require controlled temperatures and the use of specific solvents like dimethyl sulfoxide (DMSO) to ensure the stability and solubility of the compound .
Industrial Production Methods
Industrial production of T3-ATA (S-isomer) involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
T3-ATA (S-isomer) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction rates .
Major Products
The major products formed from these reactions include various iodinated derivatives and modified amino acids, which are crucial for further biological and chemical studies .
Scientific Research Applications
T3-ATA (S-isomer) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and gene expression.
Medicine: Investigated for its potential therapeutic effects in thyroid disorders and metabolic diseases.
Industry: Utilized in the production of diagnostic kits and as a reference material in quality control
Mechanism of Action
T3-ATA (S-isomer) exerts its effects by binding to thyroid hormone receptors, which are nuclear receptors that regulate gene expression. This binding leads to the activation or repression of specific genes involved in metabolism, growth, and development. The molecular targets include various enzymes and transcription factors that mediate these physiological processes .
Comparison with Similar Compounds
Similar Compounds
Triiodothyronine (T3): Another active form of thyroid hormone with similar physiological effects.
Thyroxine (T4): A precursor to T3, which is converted to T3 in the body.
Diiodothyronine (T2): A less active form of thyroid hormone with distinct metabolic effects
Uniqueness
T3-ATA (S-isomer) is unique due to its specific isomeric form, which provides distinct binding affinities and biological activities compared to other thyroid hormone analogs. This uniqueness makes it a valuable tool in research and therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16I3NO6S/c1-9(24)30-8-17(26)23-15(19(27)28)6-10-4-13(21)18(14(22)5-10)29-11-2-3-16(25)12(20)7-11/h2-5,7,15,25H,6,8H2,1H3,(H,23,26)(H,27,28)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDAROOLVWCQRO-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SCC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16I3NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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